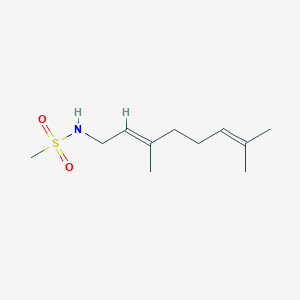

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide

CAS No.:

Cat. No.: VC18547381

Molecular Formula: C11H21NO2S

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO2S |

|---|---|

| Molecular Weight | 231.36 g/mol |

| IUPAC Name | N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |

| Standard InChI | InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |

| Standard InChI Key | TUMFQSMEYGBGCZ-DHZHZOJOSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |

| Canonical SMILES | CC(=CCCC(=CCNS(=O)(=O)C)C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 3,7-dimethylocta-2,6-dien-1-yl backbone conjugated with a methanesulfonamide functional group. The (E) configuration denotes the stereochemistry of the double bonds at positions 2 and 6, ensuring trans spatial alignment of substituents. The geranyl-like chain contributes to hydrophobicity, while the sulfonamide group introduces polarity and hydrogen-bonding potential .

Key Structural Features:

-

Backbone: A 10-carbon chain with methyl groups at positions 3 and 7.

-

Double Bonds: Two conjugated (E)-configured double bonds at positions 2 and 6.

-

Functional Group: Methanesulfonamide (-SO2NHCH3) at position 1.

The molecular formula is C11H19NO2S, with a calculated molecular weight of 241.34 g/mol.

Spectroscopic Signatures

-

IR Spectroscopy:

-

NMR Spectroscopy:

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis is documented, plausible pathways are inferred from analogous compounds:

Route 1: Nucleophilic Substitution

-

Precursor: 1-Chloro-3,7-dimethylocta-2,6-diene ( , CAS 4490-10-2).

-

Amination: Reaction with aqueous ammonia or primary amines to yield 3,7-dimethylocta-2,6-dien-1-amine.

-

Sulfonylation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the target sulfonamide .

Route 2: Gabriel Synthesis

-

Phthalimide Intermediate: React 1-chloro-3,7-dimethylocta-2,6-diene with potassium phthalimide.

-

Hydrolysis: Liberate the primary amine via hydrazinolysis.

Stability and Reactivity

-

Thermal Stability: Susceptible to decomposition at elevated temperatures due to conjugated dienes.

-

Photoreactivity: Potential for [2+2] cycloaddition under UV light.

-

Hydrolytic Sensitivity: Stable under neutral conditions but may hydrolyze in strongly acidic or basic media .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume